1,1-Bis(4-chlorophenyl)-buta-1,3-diene
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Overview
Description
1,1-Bis-(4-chlorophenyl)-buta-1,3-diene is an organic compound that belongs to the class of organochlorine compounds It is structurally characterized by the presence of two 4-chlorophenyl groups attached to a buta-1,3-diene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis-(4-chlorophenyl)-buta-1,3-diene typically involves the reaction of 4-chlorobenzyl chloride with butadiene in the presence of a base. The reaction conditions often include the use of a solvent such as toluene and a catalyst like palladium on carbon. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of 1,1-Bis-(4-chlorophenyl)-buta-1,3-diene may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1-Bis-(4-chlorophenyl)-buta-1,3-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to the formation of saturated compounds.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium hydroxide (KOH) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1-Bis-(4-chlorophenyl)-buta-1,3-diene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1-Bis-(4-chlorophenyl)-buta-1,3-diene involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to changes in their activity. The pathways involved may include signal transduction cascades and metabolic processes that are influenced by the presence of the chlorophenyl groups.
Comparison with Similar Compounds
Similar Compounds
1,1-Bis-(4-chlorophenyl)ethane: Similar in structure but lacks the double bonds present in 1,1-Bis-(4-chlorophenyl)-buta-1,3-diene.
Dichlorodiphenyldichloroethane (DDD): An organochlorine insecticide with a similar chlorophenyl structure but different functional groups.
Uniqueness
1,1-Bis-(4-chlorophenyl)-buta-1,3-diene is unique due to its conjugated diene system, which imparts distinct chemical reactivity and potential applications compared to its saturated counterparts. The presence of the double bonds allows for a wider range of chemical transformations and interactions with biological targets.
Properties
CAS No. |
92854-06-3 |
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Molecular Formula |
C16H12Cl2 |
Molecular Weight |
275.2 g/mol |
IUPAC Name |
1-chloro-4-[1-(4-chlorophenyl)buta-1,3-dienyl]benzene |
InChI |
InChI=1S/C16H12Cl2/c1-2-3-16(12-4-8-14(17)9-5-12)13-6-10-15(18)11-7-13/h2-11H,1H2 |
InChI Key |
XUIAMQRQENDZKC-UHFFFAOYSA-N |
Canonical SMILES |
C=CC=C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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